1-Fenilpiperidin-3-OL

Descripción general

Descripción

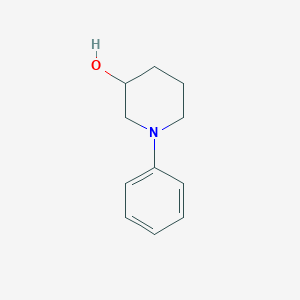

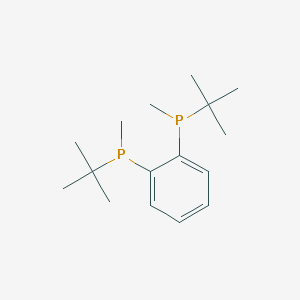

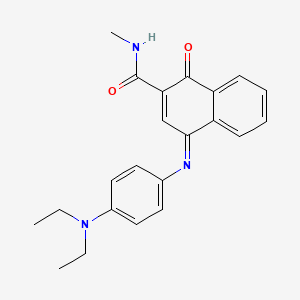

“1-Phenylpiperidin-3-OL” is a chemical compound with the CAS Number: 80710-25-4 . It has a molecular weight of 177.25 and its IUPAC name is 1-phenyl-3-piperidinol .

Synthesis Analysis

Piperidine derivatives are important synthetic fragments for designing drugs . They are used in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely studied .

Molecular Structure Analysis

The molecular formula of “1-Phenylpiperidin-3-OL” is C11H15NO . The InChI code is 1S/C11H15NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2 .

Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

“1-Phenylpiperidin-3-OL” is a brown liquid . Its molecular weight is 177.25 . More detailed physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Papel en el Diseño de Medicamentos

Los derivados de piperidina, como el 1-Fenilpiperidin-3-OL, juegan un papel significativo en la industria farmacéutica . Se encuentran entre los fragmentos sintéticos más importantes para el diseño de medicamentos . Sus derivados están presentes en más de veinte clases de productos farmacéuticos .

Presencia en Alcaloides

Los derivados de piperidina también se encuentran en alcaloides . Los alcaloides son un grupo de compuestos químicos naturales que contienen principalmente átomos de nitrógeno básicos. Este grupo también incluye algunos compuestos relacionados con propiedades neutras e incluso débilmente ácidas.

Evaluación Biológica

La evaluación biológica de posibles medicamentos que contienen la porción de piperidina es una aplicación significativa de this compound . Esto implica evaluar los posibles efectos terapéuticos del compuesto y su perfil de seguridad.

Síntesis de Piperidinas Sustituidas

This compound se puede utilizar en la síntesis de diversas piperidinas sustituidas . Estos compuestos tienen diversas actividades farmacológicas y se utilizan en el desarrollo de nuevos medicamentos .

Síntesis de Espiropiperidinas

Las espiropiperidinas son otra clase de compuestos que se pueden sintetizar utilizando this compound . Estos compuestos tienen una estructura única donde un anillo de piperidina se fusiona a otro anillo en un átomo de carbono .

Síntesis de Piperidinonas

This compound también se puede utilizar en la síntesis de piperidinonas . Las piperidinonas son un tipo de compuesto orgánico que contiene un anillo de piperidina y un grupo cetona .

Mecanismo De Acción

Target of Action

1-Phenylpiperidin-3-OL is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to a wide range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions .

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities .

Direcciones Futuras

Piperidine derivatives, including “1-Phenylpiperidin-3-OL”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research in this field is likely to continue, with a focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

Análisis Bioquímico

Biochemical Properties

1-Phenylpiperidin-3-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. This interaction can inhibit the activity of cholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, 1-Phenylpiperidin-3-OL has been found to interact with beta-secretase, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease . These interactions highlight the potential therapeutic applications of 1-Phenylpiperidin-3-OL in neurological disorders.

Cellular Effects

1-Phenylpiperidin-3-OL exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1-Phenylpiperidin-3-OL can modulate the activity of G-protein coupled receptors (GPCRs), which play a vital role in cell signaling . This modulation can lead to changes in intracellular calcium levels, affecting various cellular functions such as muscle contraction, neurotransmitter release, and gene expression . Furthermore, 1-Phenylpiperidin-3-OL has been reported to impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells .

Molecular Mechanism

The molecular mechanism of action of 1-Phenylpiperidin-3-OL involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 1-Phenylpiperidin-3-OL binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which can enhance cholinergic neurotransmission and improve cognitive function . Additionally, 1-Phenylpiperidin-3-OL has been found to inhibit beta-secretase activity, reducing the production of amyloid-beta peptides and potentially mitigating the progression of Alzheimer’s disease . These molecular interactions underscore the therapeutic potential of 1-Phenylpiperidin-3-OL in treating neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenylpiperidin-3-OL have been observed to change over time. The stability and degradation of 1-Phenylpiperidin-3-OL can influence its long-term effects on cellular function. Studies have shown that 1-Phenylpiperidin-3-OL is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . In vitro and in vivo studies have demonstrated that the long-term effects of 1-Phenylpiperidin-3-OL on cellular function include sustained inhibition of cholinesterase activity and reduced production of amyloid-beta peptides .

Dosage Effects in Animal Models

The effects of 1-Phenylpiperidin-3-OL vary with different dosages in animal models. At low doses, 1-Phenylpiperidin-3-OL has been shown to enhance cognitive function and improve memory retention in animal models of Alzheimer’s disease . At high doses, 1-Phenylpiperidin-3-OL can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

1-Phenylpiperidin-3-OL is involved in several metabolic pathways, interacting with various enzymes and cofactors. The primary metabolic pathway of 1-Phenylpiperidin-3-OL involves its hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other drugs or compounds that may compete for the same metabolic pathways .

Transport and Distribution

The transport and distribution of 1-Phenylpiperidin-3-OL within cells and tissues are mediated by various transporters and binding proteins. For instance, 1-Phenylpiperidin-3-OL can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cells, 1-Phenylpiperidin-3-OL can bind to intracellular proteins, such as albumin, which can influence its distribution and localization within different cellular compartments . The accumulation of 1-Phenylpiperidin-3-OL in specific tissues can be affected by factors such as tissue perfusion, binding affinity to transporters and proteins, and the presence of other competing compounds .

Subcellular Localization

The subcellular localization of 1-Phenylpiperidin-3-OL plays a crucial role in its activity and function. 1-Phenylpiperidin-3-OL has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 1-Phenylpiperidin-3-OL to specific compartments can be mediated by targeting signals or post-translational modifications that direct its localization . For example, the presence of a nuclear localization signal (NLS) can facilitate the transport of 1-Phenylpiperidin-3-OL into the nucleus, where it can interact with nuclear proteins and influence gene expression . Similarly, the localization of 1-Phenylpiperidin-3-OL to the mitochondria can impact mitochondrial function and energy production .

Propiedades

IUPAC Name |

1-phenylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUSWNUKNDRGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511932 | |

| Record name | 1-Phenylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80710-25-4 | |

| Record name | 1-Phenylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601307.png)

![[2-(Methoxymethyl)phenyl]methanol](/img/structure/B1601313.png)

![(S)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1601323.png)

![8-Bromo-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6-one](/img/structure/B1601324.png)

![8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1601325.png)